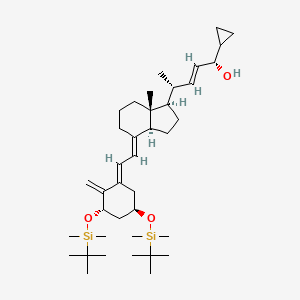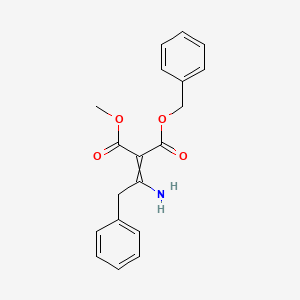
Bis-TBDMS-trans-calcipotriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-TBDMS-trans-calcipotriol is a derivative of calcipotriol, a synthetic analog of vitamin D3. It is characterized by the presence of two tert-butyldimethylsilyl (TBDMS) protecting groups. This compound is primarily used in the field of dermatology for the treatment of psoriasis due to its ability to modulate the immune response and promote the differentiation of keratinocytes .
Mechanism of Action
Target of Action
Bis-TBDMS-trans-calcipotriol is a synthetic derivative of vitamin D3 . Its primary target is the Vitamin D receptor (VDR) found in skin cells . The VDR is a member of the steroid/thyroid receptor superfamily and is present in many different tissues, including the thyroid, bone, kidney, and T cells of the immune system .
Mode of Action
This compound exerts its therapeutic effects by binding to the VDR in skin cells . This compound has been shown to have comparable affinity with calcitriol for the VDR while being less than 1% the activity in regulating calcium metabolism . Upon binding, it activates various signaling pathways that regulate the growth and differentiation of keratinocytes, the main cell type in the epidermis .
Biochemical Pathways
It is known that the interaction of this compound with the vdr modulates gene expression . This modulation is thought to affect gene products related to cell differentiation and proliferation .
Result of Action
The binding of this compound to the VDR and the subsequent modulation of gene expression lead to changes in the growth and differentiation of keratinocytes . This can result in the remission of symptoms in conditions like psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-TBDMS-trans-calcipotriol involves multiple steps, starting from (2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-Bis[[(tert-butyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-cyclopropyl-2-penten-1-one . The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) under inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Bis-TBDMS-trans-calcipotriol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include nucleophiles like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield calcipotriol derivatives with altered functional groups .
Scientific Research Applications
Bis-TBDMS-trans-calcipotriol has a wide range of scientific research applications:
Chemistry: Used as a protected form of calcipotriol in synthetic organic chemistry.
Biology: Studied for its effects on cellular differentiation and immune modulation.
Medicine: Primarily used in dermatology for the treatment of psoriasis.
Industry: Employed in the synthesis of other vitamin D analogs and derivatives.
Comparison with Similar Compounds
Similar Compounds
Calcipotriol: The parent compound, used in the treatment of psoriasis.
Tacalcitol: Another vitamin D analog with similar applications.
Maxacalcitol: A synthetic vitamin D analog used in dermatology.
Uniqueness
Bis-TBDMS-trans-calcipotriol is unique due to the presence of TBDMS protecting groups, which enhance its stability and allow for selective reactions in synthetic chemistry. This makes it a valuable intermediate in the synthesis of other vitamin D analogs .
Properties
IUPAC Name |
(E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32-,33-,34+,35-,36+,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMYHZDULFSWLS-YFSXTQNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











